(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate
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Overview
Description
(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate is a chemical compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amino derivatives.
Substitution: Reactions with electrophiles or nucleophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and various substituted cyclohexene carboxylates .
Scientific Research Applications
(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, resulting in neuroprotection against various toxicities and diseases . The compound’s effects are mediated through modulation of receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-6-(Methoxycarbonyl)-1-methyl-3-cyclohexene-1-carboxylic acid
- (1S,6R)-6-Amino-5-oxocyclohex-2-ene-1-carboxylic acid
Uniqueness
(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(1S,6R)-6-azaniumylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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